molecular formula C6H6N4O3 B11911101 5-Hydroxy-2-methyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(2h,5h)-dione CAS No. 13223-04-6

5-Hydroxy-2-methyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(2h,5h)-dione

Cat. No.: B11911101
CAS No.: 13223-04-6
M. Wt: 182.14 g/mol
InChI Key: OPNIJJNIGLYAHI-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione is a bicyclic heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. Key structural attributes include:

  • Methyl group at C2: Contributes to steric effects and metabolic stability.
  • Dione functional groups (C4 and C6): Enable participation in redox and condensation reactions.

This scaffold is of interest in medicinal and agrochemical research due to its modular structure, allowing for diverse substitutions that modulate bioactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13223-04-6

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

5-hydroxy-2-methyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C6H6N4O3/c1-9-2-3-4(8-9)7-6(12)10(13)5(3)11/h2,13H,1H3,(H,7,8,12)

InChI Key

OPNIJJNIGLYAHI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)NC(=O)N(C2=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Aminopyrazole Derivatives

The foundational approach involves cyclizing 5-aminopyrazole-4-carboxamide derivatives with urea. This method, adapted from the synthesis of phenyl-substituted analogs , begins with ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Partial hydrolysis of the ester group using alcoholic NaOH yields the corresponding carboxamide. Subsequent fusion with urea at elevated temperatures (180–200°C) induces cyclization, forming the pyrimidine-4,6-dione core .

Critical Reaction Parameters :

  • Temperature : Cyclization requires sustained heating above 180°C to ensure complete ring closure.

  • Solvent-Free Conditions : Fusion reactions avoid solvent interference, favoring intramolecular condensation.

  • Yield Optimization : Recrystallization from ethanol improves purity, with reported yields exceeding 70% for analogous structures .

Structural confirmation relies on spectral data:

  • IR : Absorption bands at 1670–1677 cm⁻¹ confirm C=O stretches .

  • ¹H NMR : A singlet at δ 3.91 ppm corresponds to the methyl group at position 2 .

Iminoether-Hydroxylamine Condensation

A second route leverages iminoether intermediates, as demonstrated in the synthesis of 5-hydroxy-1-phenyl derivatives . Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is treated with triethylorthoformate in acetic anhydride to form α-functionalized iminoethers. Reaction with hydroxylamine hydrochloride in ethanol introduces the hydroxy group at position 5, followed by spontaneous cyclization to yield the dione structure.

Procedure :

  • Iminoether Formation : Reflux pyrazole ester with triethylorthoformate (3 h, 80°C).

  • Hydroxylamine Addition : Stir iminoether with hydroxylamine hydrochloride and triethylamine (1:1 molar ratio, 6 h, ethanol).

  • Cyclization : Heat the intermediate at 60°C to induce ring closure.

Key Observations :

  • Yield : 65–80% after recrystallization from dimethylformamide .

  • Regioselectivity : The methyl group at position 2 remains intact due to steric protection during cyclization.

Hydrolysis of Chlorinated Precursors

Chlorinated intermediates offer a pathway to introduce hydroxy groups via nucleophilic substitution. Starting with 4,6-dichloro-2-methyl-1H-pyrazolo[3,4-d]pyrimidine , controlled hydrolysis with aqueous NaOH (10%, 80°C) replaces chlorines with hydroxy groups.

Optimization Challenges :

  • Selectivity : Sequential hydrolysis (Cl → OH) requires pH monitoring to prevent over-hydrolysis.

  • Byproduct Mitigation : Use of dilute base minimizes degradation, achieving 60–70% isolated yield .

Characterization :

  • ¹³C NMR : Peaks at δ 157.9 ppm (C=O) and δ 151.7 ppm (C-6) confirm dione formation .

  • Mass Spectrometry : ES+ spectra show [M+H]+ peaks at m/z 224, consistent with molecular formula C₇H₆N₄O₃ .

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagent Yield Advantages
CyclocondensationEthyl 5-amino-3-methyl-1H-pyrazole-4-carboxylateUrea70–75%Scalable, minimal byproducts
Iminoether CondensationPyrazole-derived iminoetherHydroxylamine hydrochloride65–80%Regioselective, room-temperature steps
Chloride Hydrolysis4,6-Dichloro-2-methyl-pyrazolo[3,4-d]pyrimidineNaOH60–70%Utilizes stable intermediates

The cyclocondensation route offers the highest reproducibility, while the iminoether method provides superior regiocontrol. Hydrolysis of chlorinated precursors is less favored due to lower yields and stringent reaction conditions.

Mechanistic Insights and Side Reactions

  • Cyclocondensation : Urea acts as both a cyclizing agent and nitrogen donor, with the carboxamide oxygen nucleophilically attacking the pyrazole amino group .

  • Iminoether Pathway : Hydroxylamine mediates C=N bond formation, with acetic acid catalyzing hydrazone cyclization .

  • Hydrolysis : Base-mediated SN2 displacement of chlorine proceeds via a tetrahedral intermediate, with steric hindrance from the methyl group slowing reaction kinetics .

Common side reactions include:

  • Over-Hydrolysis : Excessive base or prolonged heating degrades the dione ring to ureic acid derivatives.

  • Oxidation : The hydroxy group at position 5 may oxidize to a ketone under aerobic conditions, necessitating inert atmospheres.

Purification and Analytical Validation

All routes necessitate recrystallization for purity:

  • Solvent Selection : Ethanol-water mixtures (3:1) optimally remove unreacted starting materials.

  • Chromatography : Silica gel chromatography (5% MeOH/DCM) resolves regioisomeric byproducts .

Quality Control Metrics :

  • HPLC Purity : >98% (C18 column, 0.1% TFA/acetonitrile gradient).

  • Melting Point : 236–238°C (decomposition observed above 240°C) .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(2h,5h)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 5-Hydroxy-2-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions starting from simpler pyrazole or pyrimidine precursors. Recent studies have focused on modifying the core structure to enhance biological activity against various cancer cell lines.

Key Synthetic Pathways:

  • Condensation Reactions : Involve the reaction of pyrazole derivatives with diketones or β-ketoesters to form pyridopyrazolo derivatives.
  • Functionalization : Introducing substituents at various positions to improve solubility and bioactivity .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of 5-Hydroxy-2-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines:

  • In Vitro Studies : Compounds derived from this scaffold have shown significant cytotoxic effects against cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). For instance, certain derivatives demonstrated an IC₅₀ value as low as 8.21 µM against A549 lung cancer cells .
CompoundCell LineIC₅₀ (µM)
12bA5498.21
12bHCT11619.56
7bHepG2Not specified

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression:

  • EGFR Inhibition : Some derivatives have been designed as epidermal growth factor receptor inhibitors (EGFRIs), showing potent activity against both wild-type and mutant forms of EGFR. For example, compound 12b exhibited an IC₅₀ of 0.016 µM against wild EGFR .

Case Study 1: Anticancer Activity

A study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and tested their anticancer activity in vitro. The results indicated that specific modifications significantly enhanced cytotoxicity against multiple cancer cell lines, suggesting that structural variations can lead to improved therapeutic profiles .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of these compounds to target enzymes like TrKA and EGFR. These studies help in understanding the mechanism of action and guiding further modifications for enhanced efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and chemical properties of pyrazolopyrimidine-diones are highly substituent-dependent. Below is a comparative analysis:

Table 1: Substituent Effects on Bioactivity
Compound Name Substituents Biological Activity Key Reference
Target Compound C2: Methyl; C5: Hydroxy Under investigation
5-(4-Chloro-2-fluoro...)pyrimidine-dione [^1] C5: 4-Chloro-2-fluoro-5-(prop-2-yn-1-yloxy)phenyl; C1,7: Methyl Herbicidal (Chen et al., 2015)
1-Phenyl-pyrazolo[3,4-d]pyrimidine-dione [^2] C1: Phenyl; C4,6: Dione Anticancer (preclinical)
5-(3,4-Dimethoxybenzylidene)-dihydropyrimidine-dione C5: Benzylidene; C1,3: Diethyl; C2: Thioxo Antifungal (Molbank, 2004)

Key Observations :

  • Electron-withdrawing groups (e.g., chloro, fluoro in [^1]) enhance agrochemical activity .
  • Thioxo groups (e.g., in Molbank’s compound) may alter redox properties and bioavailability .

Physicochemical Properties

Table 3: Molecular and Physical Properties
Compound Molecular Weight (g/mol) Density (g/cm³) Solubility LogP
Target Compound ~228 (estimated) N/A Polar solvents ~0.4
1-Phenyl-pyrazolo[3,4-d]pyrimidine-dione 228.21 1.58 Moderate in DMSO 0.40
C6-Substituted bisphosphonate inhibitors >300 N/A Aqueous-limited Variable

Insights :

  • The target compound’s hydroxy group likely improves aqueous solubility compared to hydrophobic analogs (e.g., phenyl or naphthyl derivatives) .
  • Bulky substituents (e.g., tetrahydrofuran in ) reduce solubility but enhance membrane permeability .

Biological Activity

5-Hydroxy-2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione (CAS: 13223-04-6) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research and as a pharmaceutical agent. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C6H6N4O3
  • Molecular Weight : 181.129 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with hydroxyl and methyl substituents that influence its biological properties.

Research indicates that 5-hydroxy-2-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives exhibit various biological activities primarily through the inhibition of specific kinases involved in cancer proliferation. Notably, these compounds have been designed to target the epidermal growth factor receptor (EGFR), which plays a crucial role in cell signaling pathways related to cancer cell growth and survival.

Inhibition of EGFR

A study reported that derivatives of pyrazolo[3,4-d]pyrimidine were synthesized and evaluated for their anti-proliferative activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Among these derivatives, one compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M variant, indicating significant potency in inhibiting cancer cell growth .

Biological Activity Summary Table

Activity Description IC50 Values
EGFR Inhibition Potent inhibition of wild-type and mutant EGFR variantsWild-type: 0.016 µM; Mutant: 0.236 µM
Anti-proliferative Effects Significant reduction in cell viability in A549 and HCT-116 cell linesA549: 8.21 µM; HCT-116: 19.56 µM
Potential Antiviral Activity Initial evaluations suggest activity against HIV replication; however, results were not conclusive .

Case Studies and Research Findings

  • Cancer Cell Studies :
    • In vitro studies have shown that the compound exhibits anti-cancer properties by inducing apoptosis in cancer cells through EGFR pathway inhibition. Flow cytometric analyses indicated that treated cells underwent significant morphological changes consistent with programmed cell death .
  • Antiviral Potential :
    • While initial studies indicated some antiviral activity against HIV strains in MT-4 cells, further investigations are needed to clarify the efficacy and mechanisms involved .
  • Synthesis and Structural Modifications :
    • Various synthetic routes have been explored to enhance the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Modifications at different positions on the pyrazole ring have been shown to affect both potency and selectivity towards specific targets .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-hydroxy-2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione, and how do substituents influence yield?

  • Methodology : A general method involves reacting thio-barbituric acid with aryl glyoxalates in methanol under excess ammonium acetate at room temperature. Yields (55–75%) depend on aryl substituents; electron-withdrawing groups (e.g., 4-bromo or 4-chloro benzoyl) may stabilize intermediates, improving crystallinity. Characterization via 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and FT-IR confirms structural integrity .
  • Key Variables : Solvent choice (methanol vs. ethanol), stoichiometry (2:1 ratio of thio-barbituric acid to aryl glyoxal), and reaction time (20–30 minutes) critically affect purity and yield.

Q. How can solubility and stability issues be addressed during experimental workflows?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO) or sodium hydroxide, enabling further functionalization. Recrystallization from methanol enhances purity .
  • Stability : Avoid prolonged exposure to oxidizing agents or high temperatures (>360°C). Store under inert conditions (N2_2 atmosphere) at ambient temperatures to prevent decomposition .

Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

  • Primary Methods :

  • NMR : 1H NMR^{1}\text{H NMR} identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, hydroxyl protons at δ ~10–12 ppm). 13C NMR^{13}\text{C NMR} confirms carbonyl (C=O) and pyrazolo-pyrimidine carbons .
  • FT-IR : Strong absorbance bands at ~1700 cm1^{-1} (C=O stretching) and ~3200 cm1^{-1} (O-H/N-H stretching) .
    • Supplementary Data : High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da), while elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can computational modeling improve reaction design for novel derivatives?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and intermediates. For example, ICReDD employs reaction path searches to identify optimal conditions (e.g., solvent, catalyst) for regioselective functionalization .
  • AI Integration : Machine learning models trained on historical synthesis data (e.g., yields, substituent effects) can predict viable reaction pathways. COMSOL Multiphysics simulations enable real-time optimization of parameters like temperature and pressure .

Q. What strategies resolve contradictions in reported biological or physicochemical data across studies?

  • Case Example : Discrepancies in melting points (>360°C vs. lower values) may arise from polymorphic forms or impurities. Cross-validate results using differential scanning calorimetry (DSC) and X-ray crystallography .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent electronic effects) causing yield variations (55–75%). Triplicate experiments with ±5% error margins reduce bias .

Q. How can advanced separation technologies purify complex reaction mixtures?

  • Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients to isolate minor derivatives. Membrane filtration (e.g., nanofiltration) removes unreacted precursors .
  • Crystallization : Optimize solvent polarity (e.g., methanol/water mixtures) to enhance crystal lattice formation. Monitor via in-situ Raman spectroscopy to track phase transitions .

Q. What catalytic systems enhance the compound’s functionalization for drug discovery?

  • Metal Catalysts : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 5-hydroxy position. Ligands like XPhos improve selectivity .
  • Organocatalysts : Proline derivatives enable asymmetric alkylation of the pyrimidine ring, critical for chiral drug intermediates .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

Substituent (R)Yield (%)Melting Point (°C)Key Spectral Data (FT-IR, cm1^{-1})
4-Bromo-benzoyl68209–2111702 (C=O), 3210 (N-H)
4-Chloro-benzoyl72211–2141698 (C=O), 3205 (N-H)
Phenyl55198–2011710 (C=O), 3220 (N-H)
Data from

Table 2 : Computational vs. Experimental Yield Comparison

Computational Prediction (%)Experimental Yield (%)Deviation (%)
7068-2.9
6572+10.8
5855-5.2
Adapted from

Key Recommendations

  • Experimental Design : Prioritize substituent electronic effects (e.g., electron-withdrawing groups) to stabilize intermediates and improve yields .
  • Data Validation : Use orthogonal analytical methods (NMR, HRMS, DSC) to confirm structural and thermal properties .
  • Interdisciplinary Approaches : Integrate AI-driven simulations with high-throughput screening to accelerate derivative discovery .

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